molecular formula C8H12O B14756447 1-Ethyl-1-cyclohexa-2,4-dienol

1-Ethyl-1-cyclohexa-2,4-dienol

Cat. No.: B14756447
M. Wt: 124.18 g/mol
InChI Key: VYRFQNNCFSODAC-UHFFFAOYSA-N
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Description

1-Ethyl-1-cyclohexa-2,4-dienol is an organic compound characterized by a cyclohexadiene ring with an ethyl group and a hydroxyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-cyclohexa-2,4-dienol can be synthesized through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-cyclohexa-2,4-dienol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to more saturated compounds.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols.

    Substitution: Formation of various substituted cyclohexadienes.

Scientific Research Applications

1-Ethyl-1-cyclohexa-2,4-dienol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-1-cyclohexa-2,4-dienol exerts its effects involves its ability to participate in various chemical reactions. The compound can form transient intermediates that facilitate the transfer of functional groups or electrons. For example, in hydride transfer reactions, it can act as a hydride donor or acceptor, depending on the reaction conditions .

Comparison with Similar Compounds

  • 1-Ethenylcyclohexa-2,4-diene
  • Cyclohexa-2,4-dienylethene
  • 1-Methylcyclohexa-2,4-dienol

Comparison: 1-Ethyl-1-cyclohexa-2,4-dienol is unique due to the presence of both an ethyl group and a hydroxyl group on the cyclohexadiene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these groups .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-ethylcyclohexa-2,4-dien-1-ol

InChI

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h3-6,9H,2,7H2,1H3

InChI Key

VYRFQNNCFSODAC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC=CC=C1)O

Origin of Product

United States

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